molecular formula C9H7N3O3 B14912748 4-(2-Nitrophenyl)oxazol-2-amine

4-(2-Nitrophenyl)oxazol-2-amine

Cat. No.: B14912748
M. Wt: 205.17 g/mol
InChI Key: ZSDQZZZQLUOPOC-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical and biological properties. Oxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Nitrophenyl)oxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)oxazol-2-amine
  • 2-Aminooxazole
  • 4-(2-Chlorophenyl)oxazol-2-amine

Uniqueness

4-(2-Nitrophenyl)oxazol-2-amine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H7N3O3/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11)

InChI Key

ZSDQZZZQLUOPOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=COC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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